molecular formula C13H9ClFN3O B8518184 Benzenamine,4-[(6-chloro-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoro- CAS No. 688781-89-7

Benzenamine,4-[(6-chloro-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoro-

Cat. No. B8518184
CAS RN: 688781-89-7
M. Wt: 277.68 g/mol
InChI Key: UVINQWIUDXHTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine,4-[(6-chloro-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoro- is a useful research compound. Its molecular formula is C13H9ClFN3O and its molecular weight is 277.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine,4-[(6-chloro-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine,4-[(6-chloro-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

688781-89-7

Product Name

Benzenamine,4-[(6-chloro-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoro-

Molecular Formula

C13H9ClFN3O

Molecular Weight

277.68 g/mol

IUPAC Name

4-[(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoroaniline

InChI

InChI=1S/C13H9ClFN3O/c14-12-6-11(8-3-4-17-13(8)18-12)19-10-2-1-7(16)5-9(10)15/h1-6H,16H2,(H,17,18)

InChI Key

UVINQWIUDXHTGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)F)OC2=CC(=NC3=C2C=CN3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Amino-2-fluorophenol (0.77 g, 6.07 mmol) is dissolved in DMF. Potassium tert-butoxide (0.68 g, 6.07 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. Powdered potassium carbonate (0.35 g, 2.53 mmol) and 1 g (5.06 mmol) of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine (from example XXX) are then added successively. The mixture is stirred at 120° C. for 12 hours. After cooling, the mixture is diluted with ethyl acetate (200 ml). The suspension is filtered off with suction through Celite®, and the filtercake is washed with ethyl acetate. The solution is extracted successively with aqueous sodium bicarbonate solution and sodium chloride solution. The organic phase is dried over anhydrous magnesium sulfate and concentrated. The residue is purified by column chromatography (silica gel 60, mobile phase: DCM:acetone=5:1). This gives 0.95 g (67% of theory) of product.
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0.77 g
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0.68 g
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0.35 g
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1 g
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200 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 1.80 g (9.11 mmol) of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine, 3.78 g (27.3 mmol) of potassium carbonate and 3.17 g (18.2 mmol) of sodium dithionite in 26 ml of DMSO is degassed. 2.32 g (18.2 mmol) of 4-amino-2-fluorophenol are added, and the mixture is heated at 120° C. for 4 hours. The mixture is then diluted with ethyl acetate and filtered off with suction through Celite®. The filtrate is washed twice with sodium carbonate and once with sodium chloride solution, dried over sodium sulfate and concentrated. The product is purified by column chromatography on silica gel (mobile phase: dichloromethane/methanol 100:2).
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1.8 g
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3.78 g
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3.17 g
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26 mL
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2.32 g
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